molecular formula C10H9BrO2 B2487869 4-(Bromomethyl)cubane-1-carboxylic acid CAS No. 1030836-14-6

4-(Bromomethyl)cubane-1-carboxylic acid

Cat. No. B2487869
CAS RN: 1030836-14-6
M. Wt: 241.084
InChI Key: BHUROMPFECPQSB-BIZFJJCISA-N
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Description

Synthesis Analysis

The synthesis of cubane derivatives, including 4-(Bromomethyl)cubane-1-carboxylic acid, involves multiple steps that can lead to various functionalized compounds. For instance, the oxidation of 4-bromo-1-hydroxymethylcubane with the 2,2,6,6-tetramethylpiperidine-N-oxyl-trichloroisocyanuric acid-sodium bicarbonate system affords corresponding aldehydes, which are precursors to carboxylic acids like this compound (Shastin et al., 2006).

Molecular Structure Analysis

The cubane core's molecular structure is notable for its cubic framework, making it a subject of structural analysis. Studies on cubane derivatives, such as 1,4-dicarboxylic acid and its esters, reveal insights into the impact of substituents on the cubane geometry and the overall molecular structure (Eremenko et al., 1994).

Chemical Reactions and Properties

Cubane derivatives undergo various chemical reactions, highlighting the reactivity of the cubane core. For example, radical chlorination of cubane-1,4-dicarboxylic acid leads to chlorinated cubanes, demonstrating the compound's reactivity towards halogenation and the potential for further functionalization (Křížková et al., 2023).

Physical Properties Analysis

The physical properties of cubane derivatives are influenced by their molecular structure. The cubic structure of cubane contributes to the compound's high density and melting point, as well as its solubility in organic solvents. The synthesis and characterization of polyamides based on cubane-1,4-dicarboxylic acid, for instance, provide insights into the solubility and thermal properties of these materials (Kakuchi et al., 1997).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity and the ability to undergo various chemical transformations. The homolytic reactions of cubanes, generating cubyl and cubylcarbinyl radicals, illustrate the compound's reactivity and potential for synthesis of novel derivatives (Della et al., 1992).

Scientific Research Applications

Thermal Transformations

The thermal degradation of cubane derivatives, including 1,4-cubanedicarboxylic acid, has been studied. These derivatives undergo a biradical reaction mechanism, and the presence of carboxyl groups influences the rate of isomerization. Bromine substituents, however, have minimal effect on the rate of cubane thermolysis, leading to cyclooctatetraene derivatives (Prokudin et al., 2005).

Crystal and Molecular Structure Analysis

The structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate has been analyzed, revealing the flexibility of the cubane skeleton in response to its steric and electronic environment. This study provides insight into the orientation of carboxylic acid groups in relation to the cubane skeleton, influencing bond lengths and hydrogen bonding patterns (Butcher et al., 1997).

Synthesis Methods

4-Bromocubane-1-carbaldehyde has been synthesized through oxidation and reduction processes, highlighting methods for functionalizing cubane derivatives. Such processes are integral to understanding and exploring the chemical behavior of cubane derivatives in various scientific applications (Shastin et al., 2006).

Cage Opening and Rearrangement

The study of cubane derivatives has shown a propensity for cage opening/rearrangement under certain conditions. For instance, 1-iodocubane-4-carboxaldehyde undergoes thermal decay to form various benzoic derivatives, demonstrating the potential for chemical transformations in cubane-based compounds (Heaphy et al., 2011).

Catalytic Applications

Cubane-type cluster complexes have been used as catalysts in chemical reactions. For example, the PdMo3S4 cubane-type cluster catalyzes the addition of carboxylic acids to acetylenes, indicating the potential of cubane derivatives in catalytic processes (Wakabayashi et al., 1995).

Advanced Material Applications

Cubane derivatives have been utilized in creating advanced materials like Zn–Al layered double hydroxides. The integration of cubane-1,4-dicarboxylate anions into such materials demonstrates the versatility of cubane derivatives in material science (Rad & Rezvani, 2015).

Thermochemical Studies

Cubane-1,4-dicarboxylic acid and its derivatives have been the subject of thermochemical studies. These studies provide insights into the enthalpies of combustion and formation, contributing to a deeper understanding of the energy dynamics in cubane derivatives (Avdonin et al., 1996).

Mechanism of Action

While the specific mechanism of action for “4-(Bromomethyl)cubane-1-carboxylic acid” is not mentioned in the search results, cubane derivatives have gained real traction in medicinal chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The future directions in the research of cubane derivatives could involve further exploration of their potential in medicinal chemistry and materials science .

properties

IUPAC Name

4-(bromomethyl)cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUROMPFECPQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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